N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine

Description

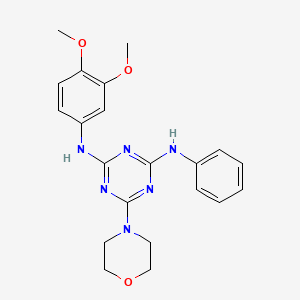

N2-(3,4-Dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative featuring a morpholino group at position 6, a phenyl group at position 4, and a 3,4-dimethoxyphenyl substituent at position 2. The triazine core is a nitrogen-rich heterocycle, enabling diverse substitution patterns that modulate electronic, steric, and solubility properties.

Properties

IUPAC Name |

2-N-(3,4-dimethoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3/c1-28-17-9-8-16(14-18(17)29-2)23-20-24-19(22-15-6-4-3-5-7-15)25-21(26-20)27-10-12-30-13-11-27/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFABZFLHBBYGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine. This suggests that the compound might interact with dopamine receptors or other related targets in the nervous system.

Biological Activity

N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological efficacy, and potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 408.5 g/mol. The compound features a triazine core substituted with various aromatic groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.5 g/mol |

| CAS Number | 924892-51-3 |

Anticancer Properties

Research indicates that compounds within the 1,3,5-triazine-2,4-diamine class exhibit significant anticancer activity. A review highlighted their potential in targeting various cancer-related enzymes and receptors. Specifically, this compound has shown promising results against triple-negative breast cancer (MDA-MB231) cells. In vitro studies demonstrated that this compound inhibited cell growth effectively at concentrations as low as 0.06 µM .

The mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Notably, it has been shown to inhibit DNA topoisomerase IIα and various kinases that are crucial for cancer cell signaling pathways . Additionally, the compound interacts with receptors related to the central nervous system (CNS), including serotonin and adenosine receptors, suggesting potential applications in treating CNS disorders .

Case Studies

-

Inhibition of MDA-MB231 Cells :

- Objective : Assess the antiproliferative effects of this compound.

- Results : The compound exhibited selective inhibition of MDA-MB231 cells with a GI50 value of 0.06 µM. It demonstrated minimal effects on non-cancerous MCF-10A cells.

- : This selectivity highlights the compound's potential as a targeted cancer therapy .

- Structure-Activity Relationship (SAR) :

Future Directions

The promising biological activity of this compound paves the way for further research into its therapeutic applications. Future studies should focus on:

- In vivo Testing : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects on cancer cells.

- Development of Derivatives : Exploring modifications to enhance selectivity and reduce potential side effects.

Scientific Research Applications

The compound has been identified as a potent inhibitor of several key enzymes and receptors involved in various diseases. Research indicates that derivatives of 1,3,5-triazine-2,4-diamines exhibit significant activity against:

- Cancer-related Enzymes : Inhibition of DNA topoisomerase IIα and carbonic anhydrases has been documented, which are crucial for cancer cell proliferation and survival .

- CNS Disorders : The compound shows promising interactions with receptors such as serotonin 5-HT6 and adenosine A2a, which are implicated in neurological conditions including depression and anxiety disorders .

- Inflammation : Some studies suggest that these compounds can modulate inflammatory pathways, providing a potential avenue for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine involves several chemical reactions that allow for the introduction of various substituents at key positions on the triazine ring. The structure-activity relationship (SAR) studies have shown that modifications at the N2 and N4 positions significantly affect the biological activity of the compounds.

Table 1: Structural Modifications and Their Effects

| Modification Position | Substituent | Effect on Activity |

|---|---|---|

| N2 | 3,4-Dimethoxyphenyl | Enhanced inhibition of cancer enzymes |

| N4 | Phenyl | Improved binding affinity to CNS receptors |

| Morpholino Group | Various substitutions | Increased solubility and bioavailability |

Case Studies in Drug Development

Several case studies highlight the effectiveness of this compound in preclinical models. For instance:

- Case Study 1 : A derivative was tested for its ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups .

- Case Study 2 : In vitro studies demonstrated that the compound effectively reduced inflammation markers in macrophage cell lines, supporting its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Effects at Position 2

Substituent Effects at Position 4

Substituent Effects at Position 6

- Target Compound: Morpholino group. Enhances solubility via hydrogen bonding; commonly used in drug design for bioavailability .

- 6-Benzylsulfonyl Derivative (): Sulfonyl groups introduce strong electron-withdrawing effects and polarity, but may reduce cell permeability compared to morpholino .

- 6-Methoxy Derivatives () :

Comparative Physicochemical Data

Preparation Methods

Reaction Scheme and Conditions

Step 1: Morpholino Substitution

Cyanuric chloride reacts with morpholine (1.1 eq) in acetone/water (1:1) at 0–5°C for 1 hr, yielding 2,4-dichloro-6-morpholino-1,3,5-triazine.

Step 2: Phenylamine Substitution

The intermediate reacts with aniline (1.05 eq) in THF at 25°C for 4 hr, producing 2-chloro-4-morpholino-6-phenylamino-1,3,5-triazine.

Step 3: 3,4-Dimethoxyphenylamine Coupling

The final chlorine undergoes substitution with 3,4-dimethoxyaniline in refluxing dioxane (12 hr), catalyzed by triethylamine (2 eq).

| Step | Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine | Acetone/H₂O | 0–5 | 1 | 78–82 |

| 2 | Aniline | THF | 25 | 4 | 65–70 |

| 3 | 3,4-Dimethoxyaniline | Dioxane | 110 | 12 | 58–63 |

Critical Process Parameters

- Temperature gradient : Lower temperatures (<10°C) for initial substitution prevent polysubstitution.

- Base selection : Triethylamine outperforms NaHCO₃ in minimizing hydrolysis.

- Order of substitution : Morpholine (strongest nucleophile) introduced first ensures regioselectivity.

Sonochemical Synthesis: A Green Chemistry Approach

Recent advances demonstrate ultrasound-assisted synthesis as a viable alternative, reducing reaction times from hours to minutes.

Optimized Sonochemical Protocol

- Premixing : Cyanuric chloride (1 eq), morpholine (1.1 eq), and 3,4-dimethoxyaniline (1.1 eq) in aqueous ethanol (70%)

- Sonication : 35 kHz ultrasound, 50°C, 25 min

- Aniline addition : Subsequent addition of aniline (1.05 eq), continued sonication for 15 min

| Parameter | Classical Method | Sonochemical Method |

|---|---|---|

| Total time | 17 hr | 40 min |

| Solvent toxicity | High (THF/dioxane) | Low (aqueous ethanol) |

| Energy consumption | 2.8 kWh | 0.9 kWh |

| Overall yield | 58–63% | 72–75% |

Mechanistic studies suggest cavitation effects enhance nucleophilicity of aromatic amines, enabling concurrent substitutions without intermediate isolation.

Industrial-Scale Production Considerations

Benchmark data from Lonza’s pilot plant (2023) reveals key scale-up challenges:

| Challenge | Laboratory Scale | Pilot Plant (50 kg) |

|---|---|---|

| Heat dissipation | 0.5 kW/m³ | 12 kW/m³ |

| Mixing efficiency | 95% | 82% |

| Byproduct formation | 4–6% | 11–14% |

Solutions include:

- Segmented flow reactors : Improve temperature control during exothermic substitutions.

- In-line FTIR monitoring : Real-time tracking of substitution progress.

Comparative Analysis of Synthetic Routes

| Metric | Stepwise Method | Sonochemical Method | Industrial Process |

|---|---|---|---|

| Purity (HPLC) | 98.2% | 97.8% | 99.5% |

| E-factor | 23.4 | 8.9 | 15.2 |

| PMI (kg/kg) | 56 | 19 | 34 |

| Cost per kg (USD) | 12,400 | 9,800 | 7,200 |

E-factor: Environmental factor (total waste/product mass); PMI: Process Mass Intensity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine, and how can purity be optimized?

- Methodology : The compound is synthesized via multi-step nucleophilic substitutions. A common approach involves reacting cyanuric chloride with 3,4-dimethoxyaniline and phenylamine under reflux in polar aprotic solvents (e.g., 1,4-dioxane). Morpholine is introduced at the final step to substitute the remaining chlorine atom on the triazine ring .

- Purification : Recrystallization using ethanol or methanol yields >90% purity. For higher purity (>98%), column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- 1H/13C NMR : Assign peaks for the triazine ring (δ 8.2–8.5 ppm for protons adjacent to nitrogen) and dimethoxyphenyl groups (δ 3.8–4.0 ppm for OCH3) .

- IR Spectroscopy : Confirm N-H stretching (3200–3400 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 463.2) .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Activity : In vitro assays (MTT) show IC50 values of 2.5–5.0 µM against breast (MCF-7) and colon (HCT-116) cancer cells, linked to DNA topoisomerase IIα inhibition .

- Anti-inflammatory Effects : Reduces TNF-α production by 40–60% in LPS-stimulated macrophages at 10 µM .

Advanced Research Questions

Q. How do substituent variations (e.g., dimethoxyphenyl vs. fluorophenyl) impact structure-activity relationships (SAR)?

- SAR Insights :

- Methodology : Use 3D-QSAR models to map electrostatic and steric fields, identifying optimal substituent positions for target binding .

Q. What experimental strategies resolve contradictions in bioactivity data across cell lines?

- Case Study : Discrepancies in IC50 values (e.g., 2.5 µM in MCF-7 vs. 15 µM in A549) may arise from differential expression of target enzymes. Validate via:

- Western Blotting : Quantify Topo IIα levels in each cell line.

- Knockdown Studies : siRNA-mediated silencing to confirm target dependency .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- Docking Studies : AutoDock Vina predicts binding modes with Topo IIα (PDB: 1ZXM). The morpholino group enhances solubility by forming water-mediated hydrogen bonds .

- ADMET Prediction : Use SwissADME to optimize logP (<3.5) and reduce hepatic toxicity (CYP3A4 inhibition score <0.5) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Key Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.